molecular formula C5H12F3NS B2980356 Tetramethylammonium trifluoromethanethiolate CAS No. 515823-30-0

Tetramethylammonium trifluoromethanethiolate

Cat. No. B2980356
CAS RN: 515823-30-0
M. Wt: 175.21
InChI Key: LTONLRVDOIFITJ-UHFFFAOYSA-M
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Description

Tetramethylammonium trifluoromethanethiolate is a chemical compound with the molecular formula C5H12F3NS . It is used as the SCF3 source in place of stoichiometric coinage metal-SCF3 complexes . It is also derived from Tetramethylammonium Chloride, which is used as a reagent in the synthesis of β-Triglycidyl Isocyanurate, a crosslinker and neoplasm inhibitor .


Synthesis Analysis

Tetramethylammonium trifluoromethanethiolate is prepared from a solution of TMSCF3 (Ruppert-Prakash reagent) and elemental sulfur in dry THF at -78°C upon addition of anhydrous tetramethylammonium fluoride . After slow warm-up to room temperature overnight, a yellow to white solid is obtained that is recrystallized from MeCN to afford a white crystalline solid in 85–90% isolated yield .


Molecular Structure Analysis

The molecular weight of Tetramethylammonium trifluoromethanethiolate is 175.22 g/mol . The IUPAC name is tetramethylazanium;trifluoromethanethiolate . The InChI code is 1S/C4H12N.CHF3S/c1-5(2,3)4;2-1(3,4)5/h1-4H3;5H/q+1;/p-1 . The Canonical SMILES is CN+©C.C(F)(F)(F)[S-] .


Chemical Reactions Analysis

Tetramethylammonium trifluoromethanethiolate is a useful reagent for the direct trifluoromethylthiolation of aryl iodides, bromides, chlorides, triflates and nonaflates, boronic acids, α-diazo esters, and aromatic diazonium compounds . It also enables the indirect formation of thiocarbamoyl fluorides and trifluoromethyl amines, isothiocyanates, and acyl fluorides .


Physical And Chemical Properties Analysis

Tetramethylammonium trifluoromethanethiolate is a white, hygroscopic powder . It is soluble in acetonitrile but insoluble in DCM . It has a melting point of 253–255°C (decomposition) .

Scientific Research Applications

Fluorinating Reagent and Functionalization Tool

Tetramethylammonium trifluoromethanethiolate has been highlighted for its capability in functionalizing molecules through the addition of SCF3 groups. Its role as a fluorinating reagent, especially in converting aromatic and aliphatic carboxylic acids to acyl fluorides, is particularly noted for its efficiency and the ability to replace more toxic and corrosive reagents. This compound offers a cleaner, more selective alternative for various synthesis processes, including the functionalization of alcohols and amines (Ritter, 2017).

Electrochemical Applications

In the field of electrochemistry, tetramethylammonium trifluoromethanethiolate contributes to the development of novel ionic liquids with improved properties such as high ionic conductivity and wide potential windows. These properties are crucial for applications in electric double layer capacitors (EDLCs), demonstrating the compound's versatility beyond the realm of organic synthesis to include materials science and energy storage solutions (Sato, Masuda, & Takagi, 2004).

Trifluoromethylthiolation and Aryl Sulfides Formation

The compound has been effectively used in the trifluoromethylthiolation of aromatic substrates, providing a nucleophilic source of trifluoromethanethiolate for the preparation of trifluoromethyl aryl sulfides from activated haloaromatics. This application opens up pathways for creating complex molecules with potential utility in various chemical industries, including pharmaceuticals and agrochemicals (Tavener, Adams, & Clark, 1999).

Synthetic Chemistry Innovations

In synthetic chemistry, the use of tetramethylammonium trifluoromethanethiolate has been instrumental in generating electrophilic trifluoromethylthiolating agents. This development is significant for creating a wide range of electrophilic agents from an inexpensive, shelf-stable source, facilitating various synthetic applications and contributing to the advancement of chemical synthesis methodologies (Kovács, Bayarmagnai, & Goossen, 2017).

Methylation and Structural Characterization

The compound has also been applied in innovative ways for the methylation of amides, N-heterocycles, thiols, and alcohols, showcasing its utility as a direct and selective methylating agent. This application is crucial for the simplification of purification processes and the broadening of the scope for methylation reactions in organic synthesis (Cheng, Pu, Kundu, & Schoenebeck, 2019).

Mechanism of Action

Mechanistic data indicate that the initiation consists of a methyl transfer from the key tetramethylammonium cation to the primary (or secondary) amines, generating an “acidic” proton that leads to the activation of the (Me4N)SCF3 reagent to thiocarbonyl fluoride .

Safety and Hazards

Tetramethylammonium trifluoromethanethiolate is a bench-stable solid requiring minimum care . It is hygroscopic and ideally stored under an inert atmosphere . It can be weighed outside in normal atmosphere and kept in a closed vial in air .

properties

IUPAC Name

tetramethylazanium;trifluoromethanethiolate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N.CHF3S/c1-5(2,3)4;2-1(3,4)5/h1-4H3;5H/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTONLRVDOIFITJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C.C(F)(F)(F)[S-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12F3NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetramethylammonium trifluoromethanethiolate

CAS RN

515823-30-0
Record name Tetramethylammonium (trifluoromethyl)sulfanide
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